REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.BrC1C=CC(N)=CC=1.[C:20](OC(=O)C)(=[O:22])[CH3:21]>[N+]([O-])(O)=O>[CH3:21][C:20]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10])=[O:22] |f:0.1|
|
Name
|
4-bromo-2-nitroaniline 4-bromoaniline
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)[N+](=O)[O-].BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were mixed under strong agitation
|
Type
|
CUSTOM
|
Details
|
An ice bath is used
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature between 15°-20° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |